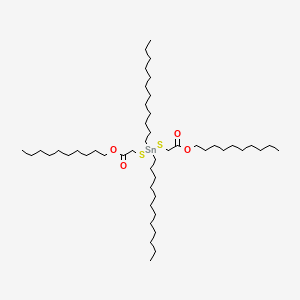
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: is a complex organotin compound with a molecular formula of C48H96O4S2Sn and a molecular weight of 920.1 g/mol . This compound is known for its unique structure, which includes a stannane group (tin-containing) and multiple oxygen, sulfur, and carbon atoms arranged in a specific configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: can undergo various chemical reactions, including:
Oxidation: : The tin atom can be oxidized to form tin(IV) compounds.
Reduction: : The compound can be reduced to form tin(II) derivatives.
Substitution: : The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Tin(IV) oxide (SnO2) or other tin(IV) salts.
Reduction: : Tin(II) chloride (SnCl2) or other tin(II) derivatives.
Substitution: : Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: : Studied for its potential biological activity, including antimicrobial properties.
Medicine: : Investigated for its use in drug delivery systems and as a component in medical imaging agents.
Industry: : Employed in the production of materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The mechanism by which Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate exerts its effects involves its interaction with biological molecules and pathways. The tin atom can form bonds with biological targets, leading to various biological responses. The specific molecular targets and pathways depend on the context in which the compound is used, such as in antimicrobial activity or drug delivery.
Comparison with Similar Compounds
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: is unique due to its specific structure and properties. Similar compounds include other organotin compounds with varying alkyl or aryl groups attached to the tin atom. These compounds may have different reactivity and applications based on their structural differences.
List of Similar Compounds
Dibutyltin dilaurate
Tributyltin oxide
Dioctyltin maleate
Tin(II) chloride
Properties
CAS No. |
84030-42-2 |
|---|---|
Molecular Formula |
C48H96O4S2Sn |
Molecular Weight |
920.1 g/mol |
IUPAC Name |
decyl 2-[(2-decoxy-2-oxoethyl)sulfanyl-didodecylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H24O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*15H,2-11H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI Key |
DSZRMMSYVNJDKA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCC)SCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


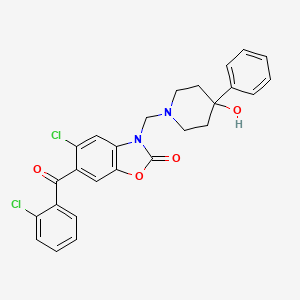
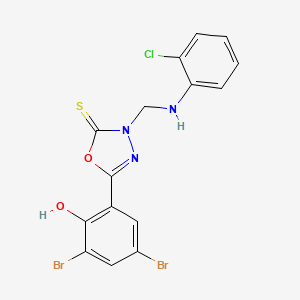
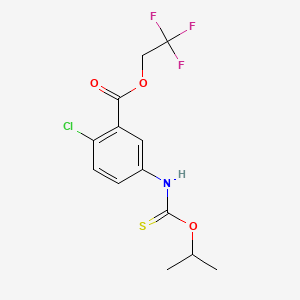
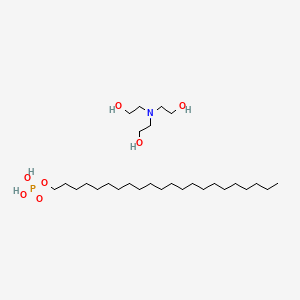
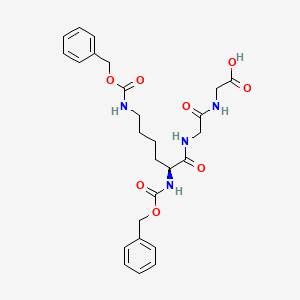
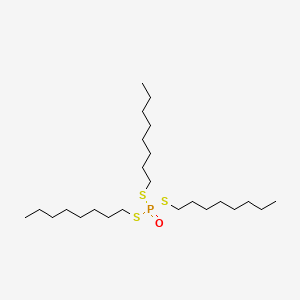

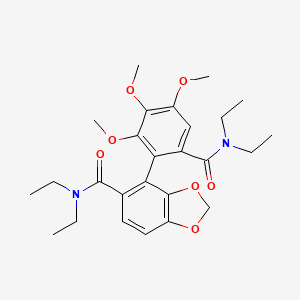
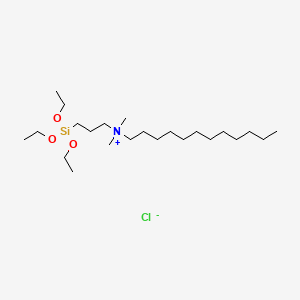
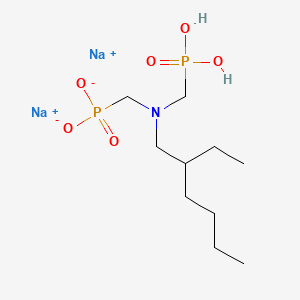
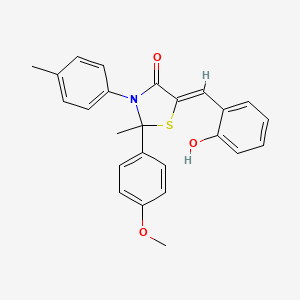
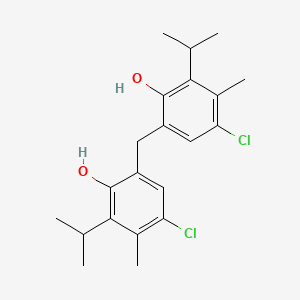
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
